molecular formula C26H36N4O4 B11515731 3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]

3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]

Cat. No.: B11515731
M. Wt: 468.6 g/mol
InChI Key: QJIXYSCJBKNWCE-UHFFFAOYSA-N
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Description

3,3’-Piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring linked to two N-(4-ethoxyphenyl)propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Propanamide Groups: The piperazine core is then reacted with 4-ethoxyphenylpropanoyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic acyl substitution to form the desired amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-Piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,3’-Piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which 3,3’-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine ring and the ethoxyphenyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Piperazine-1,4-diylbis[N-(4-methoxyphenyl)propanamide]
  • 3,3’-Piperazine-1,4-diylbis[N-(4-chlorophenyl)propanamide]
  • 3,3’-Piperazine-1,4-diylbis[N-(4-nitrophenyl)propanamide]

Uniqueness

Compared to similar compounds, 3,3’-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide] is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct candidate for specific applications.

Properties

Molecular Formula

C26H36N4O4

Molecular Weight

468.6 g/mol

IUPAC Name

3-[4-[3-(4-ethoxyanilino)-3-oxopropyl]piperazin-1-yl]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C26H36N4O4/c1-3-33-23-9-5-21(6-10-23)27-25(31)13-15-29-17-19-30(20-18-29)16-14-26(32)28-22-7-11-24(12-8-22)34-4-2/h5-12H,3-4,13-20H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

QJIXYSCJBKNWCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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